molecular formula C23H46O3S B7803971 13-Docosen-1-ol, 1-methanesulfonate

13-Docosen-1-ol, 1-methanesulfonate

Cat. No.: B7803971
M. Wt: 402.7 g/mol
InChI Key: LQEQEAAOCYCCFX-ZHACJKMWSA-N
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Description

13-Docosen-1-ol, 1-methanesulfonate, also known as methanesulfonic acid erucyl ester, is a chemical compound with the molecular formula C23H46O3S. It is derived from erucic acid, a monounsaturated omega-9 fatty acid. This compound is primarily used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosen-1-ol, 1-methanesulfonate typically involves the esterification of erucic acid with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 13-Docosen-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13-Docosen-1-ol, 1-methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Docosen-1-ol, 1-methanesulfonate involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 13-Docosen-1-ol, 1-methanesulfonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long-chain unsaturated structure allows for specific interactions and reactivity that differ from other similar compounds .

Properties

IUPAC Name

[(E)-docos-13-enyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEQEAAOCYCCFX-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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